An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of cis-2-Aminocyclopentanecarbonitrile
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of cis-2-Aminocyclopentanecarbonitrile
Executive Summary
This technical guide provides a comprehensive overview of cis-2-aminocyclopentanecarbonitrile, a valuable bifunctional building block for researchers, medicinal chemists, and drug development professionals. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide consolidates information on its synthesis, predicted properties, and chemical reactivity based on established principles of organic chemistry and data from closely related analogues. The cyclopentane scaffold is a privileged core structure in numerous biologically active molecules, making cis-2-aminocyclopentanecarbonitrile a molecule of significant interest for the synthesis of novel therapeutics.[1] This guide will delve into stereoselective synthesis strategies, functional group transformations, and the potential applications of this compound as a versatile synthetic intermediate.
Introduction to cis-2-Aminocyclopentanecarbonitrile
cis-2-Aminocyclopentanecarbonitrile is a saturated heterocyclic compound featuring a cyclopentane ring substituted with an amino group and a nitrile group on adjacent carbon atoms, with a cis relative stereochemistry. The presence of two reactive functional groups—a nucleophilic amine and an electrophilic nitrile—in a stereochemically defined arrangement makes it a highly versatile precursor for the synthesis of complex molecules, particularly those with pharmaceutical applications.
The cyclopentane ring system is a common motif in natural products and approved drugs, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations.[1] As such, chiral building blocks like cis-2-aminocyclopentanecarbonitrile are crucial for the construction of enantiomerically pure drug candidates, where stereochemistry often dictates biological activity.
This guide will provide a detailed exploration of the synthesis, properties, and reactivity of cis-2-aminocyclopentanecarbonitrile, offering practical insights for its use in the laboratory.
Molecular Structure and Identification
The fundamental structure of cis-2-aminocyclopentanecarbonitrile is depicted below. The cis configuration indicates that the amino and nitrile groups are located on the same face of the cyclopentane ring.
Caption: Chemical structure of cis-2-Aminocyclopentanecarbonitrile.
Physicochemical and Spectroscopic Properties
While specific, experimentally determined data for cis-2-aminocyclopentanecarbonitrile are sparse, its properties can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₆H₁₀N₂ | PubChem[2] |
| Molecular Weight | 110.16 g/mol | PubChem[2] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small aminonitriles |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | Presence of polar amino and nitrile groups. |
| Boiling Point | Estimated to be in the range of 200-250 °C | Structure-based prediction |
| Melting Point | Highly dependent on crystalline form; likely low if solid | General property of small organic molecules |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of cis-2-aminocyclopentanecarbonitrile. The expected spectral characteristics are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include multiplets for the cyclopentane ring protons. The protons on the carbons bearing the amino and nitrile groups would likely appear as distinct multiplets. The NH₂ protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The cis relationship of the substituents can be confirmed through Nuclear Overhauser Effect (NOE) experiments.
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¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be found in the characteristic downfield region (around 120 ppm). The carbons attached to the amino and nitrile groups would also have distinct chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups:
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A weak to medium intensity absorption band around 2240-2260 cm⁻¹ for the C≡N stretch of the nitrile group.
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Two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
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An N-H bending vibration around 1600 cm⁻¹.
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C-H stretching vibrations just below 3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 110.16. Fragmentation patterns would likely involve the loss of the nitrile group or parts of the cyclopentane ring.
Synthesis and Stereochemical Control
The synthesis of α-aminonitriles is a well-established area of organic chemistry, with the Strecker synthesis being a cornerstone method.[3][4] The preparation of cis-2-aminocyclopentanecarbonitrile would likely involve a variation of this reaction, starting from a suitable cyclopentanone precursor.
Proposed Synthetic Route: Modified Strecker Synthesis
A plausible route to a mixture of cis and trans isomers of 2-aminocyclopentanecarbonitrile is the Strecker reaction on cyclopentanone.[3][5] The separation of these isomers can be challenging. A more stereocontrolled approach would be necessary to selectively obtain the cis isomer.
Caption: General Strecker synthesis of 2-aminocyclopentanecarbonitrile.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, laboratory-scale protocol for the synthesis of 2-aminocyclopentanecarbonitrile. The separation of the cis isomer would require careful chromatography.
Materials:
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Cyclopentanone
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Sodium cyanide (NaCN)
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Ammonium chloride (NH₄Cl)
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Aqueous ammonia
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.1 eq) in water. Add a solution of ammonium chloride (1.2 eq) in water and aqueous ammonia.
-
Scientific Rationale: This combination in situ generates hydrogen cyanide and ammonia, the key reagents for the Strecker synthesis. The aqueous ammonia helps to maintain a basic pH, favoring the formation of the aminonitrile.
-
-
Addition of Ketone: Add a solution of cyclopentanone (1.0 eq) in methanol to the flask.
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Scientific Rationale: Methanol is used as a co-solvent to ensure miscibility of the organic ketone with the aqueous reaction mixture.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, extract the mixture with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
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Scientific Rationale: The extraction isolates the product from the aqueous phase. The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mixture of cis and trans isomers by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity difference between the cis and trans isomers should allow for their separation.
-
Scientific Rationale: The cis and trans diastereomers will have different dipole moments and interactions with the stationary phase, enabling their separation by chromatography.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of cis-2-aminocyclopentanecarbonitrile stems from the orthogonal reactivity of its amino and nitrile functional groups.
Reactions of the Amino Group
The primary amine is a versatile nucleophile and can undergo a variety of transformations:
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Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) will yield the corresponding amides. This is a common step in the synthesis of more complex molecules.
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Alkylation: The amine can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines.
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Boc Protection: The amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective reactions at the nitrile group.
Reactions of the Nitrile Group
The nitrile group can be transformed into other important functional groups:
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Hydrolysis: Acidic or basic hydrolysis of the nitrile will produce a carboxylic acid. This converts cis-2-aminocyclopentanecarbonitrile into cis-2-aminocyclopentanecarboxylic acid, a valuable non-proteinogenic amino acid.
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Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield cis-1,2-diaminocyclopentane.
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Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis yields ketones.
Application in Medicinal Chemistry
The cyclopentane scaffold is present in a wide range of biologically active compounds.[1] cis-2-Aminocyclopentanecarbonitrile can serve as a key intermediate in the synthesis of:
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Enzyme Inhibitors: The constrained cyclic structure can be used to mimic peptide turns or to position functional groups for optimal interaction with enzyme active sites.
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Receptor Ligands: The stereodefined arrangement of functional groups is ideal for designing ligands with high affinity and selectivity for specific receptors.
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Antiviral Agents: Carbocyclic nucleoside analogues, which often contain a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[6]
Purification and Characterization Workflow
A robust workflow is essential to ensure the purity and structural integrity of cis-2-aminocyclopentanecarbonitrile for use in further synthetic steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cis-(1R,2R)-2-aminocyclopentane-1-carbonitrile | C6H10N2 | CID 86310831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
